![molecular formula C16H12Cl2F3N5O B12433276 3-chloro-N-({5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}methyl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B12433276.png)
3-chloro-N-({5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}methyl)-5-(trifluoromethyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-({5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}methyl)-5-(trifluoromethyl)pyridin-2-amine is a complex organic compound that features a combination of pyridine, triazole, and phenoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-({5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}methyl)-5-(trifluoromethyl)pyridin-2-amine typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving chlorination and trifluoromethylation.
Synthesis of the Triazole Ring: The triazole ring is formed via cyclization reactions, often involving hydrazine derivatives and appropriate aldehydes or ketones.
Coupling Reactions: The phenoxy group is introduced through nucleophilic substitution reactions, where a chlorophenol derivative reacts with a suitable leaving group on the triazole ring.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes:
Catalysis: Use of efficient catalysts to speed up reactions and improve yields.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Scale-Up: Adjusting reaction conditions to accommodate large-scale production while maintaining safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-N-({5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}methyl)-5-(trifluoromethyl)pyridin-2-amine can undergo various types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the chloro and phenoxy sites.
Oxidation and Reduction: The triazole and pyridine rings can undergo oxidation and reduction under appropriate conditions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of ligands and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the phenoxy group, while coupling reactions can produce larger, more complex molecules.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-({5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}methyl)-5-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of advanced materials with unique electronic or optical properties.
Biological Research: Study of its interactions with biological molecules and potential as a biochemical probe.
Industrial Chemistry: Application in the development of new catalysts or chemical processes.
Wirkmechanismus
The mechanism of action of 3-chloro-N-({5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}methyl)-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, affecting signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, influencing gene expression or replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-chloro-5-(trifluoromethyl)pyridin-2-amine: Shares the pyridine and trifluoromethyl groups but lacks the triazole and phenoxy components.
4-chlorophenoxyacetic acid: Contains the phenoxy group but differs in the rest of the structure.
1,2,4-triazole derivatives: Similar triazole ring but with different substituents.
Uniqueness
3-chloro-N-({5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}methyl)-5-(trifluoromethyl)pyridin-2-amine is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C16H12Cl2F3N5O |
|---|---|
Molekulargewicht |
418.2 g/mol |
IUPAC-Name |
3-chloro-N-[[5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]methyl]-5-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C16H12Cl2F3N5O/c17-10-1-3-11(4-2-10)27-8-14-24-13(25-26-14)7-23-15-12(18)5-9(6-22-15)16(19,20)21/h1-6H,7-8H2,(H,22,23)(H,24,25,26) |
InChI-Schlüssel |
SXTRYYMHFIYYAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OCC2=NC(=NN2)CNC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 1-[(2S,3S)-3-methyl-2-{[(2S)-3-(propylcarbamoyl)oxiran-2-yl]formamido}pentanoyl]pyrrolidine-2-carboxylate](/img/structure/B12433193.png)
![disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate](/img/structure/B12433200.png)
![(4R)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one](/img/structure/B12433208.png)
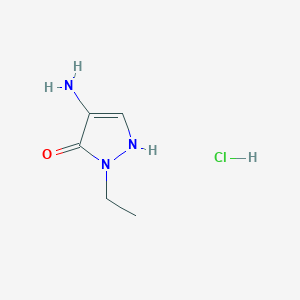
![6-{[(4S,6aR,6bS,8aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy}-5-{[4,5-dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B12433215.png)

![[(2S)-5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate](/img/structure/B12433248.png)
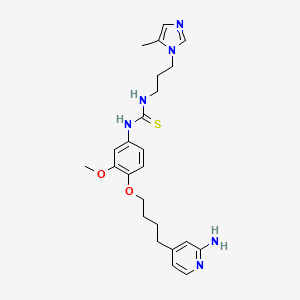
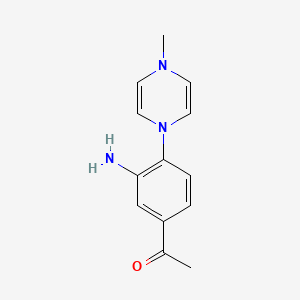
![(8R,9R,10R,13R,14R,17S)-17-[(2S)-6-methoxy-2,5,5-trimethyloxan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12433271.png)
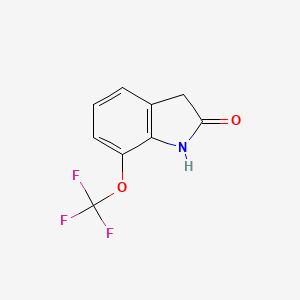
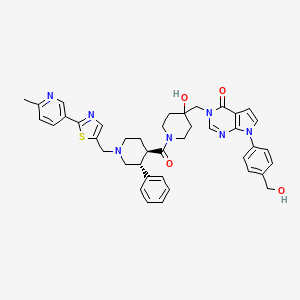

![trimethyl({5-[(1E)-2-[5-(trimethylstannyl)thiophen-2-yl]ethenyl]thiophen-2-yl})stannane](/img/structure/B12433298.png)
